Product packaging for 5-Fluoro-1H-pyrazolo[3,4-C]pyridine(Cat. No.:)

5-Fluoro-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B12858352
M. Wt: 137.11 g/mol
InChI Key: QLWOPZLFINLZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyrazolopyridine Heterocyclic Systems

Pyrazolopyridines are bicyclic heterocyclic compounds containing a pyrazole (B372694) ring fused to a pyridine (B92270) ring. They are considered important pharmacophores—structural units responsible for a molecule's biological activity—in the field of drug design. fip.org The arrangement of the fused rings can result in several isomers, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and the subject of this article, pyrazolo[3,4-c]pyridine. semanticscholar.org

These scaffolds are of particular interest because they are structurally similar to purines, a class of molecules fundamental to many biological processes and found in DNA. rsc.org This resemblance allows pyrazolopyridine derivatives to interact with a wide variety of cellular proteins that have purine-binding pockets, making them attractive candidates for developing treatments for a broad range of conditions, including inflammatory diseases, viral infections, and cancer. rsc.org The recent success of drugs based on the pyrazole ring, such as COX-2 inhibitors, has further intensified research into these heterocyclic systems. fip.orgijpsr.com The synthesis of these fused ring systems can be achieved through various chemical reactions, often starting from precursors like pyrazole-4-carbaldehydes. semanticscholar.org

Significance of Fluorine Substitution in Heterocyclic Medicinal Chemistry Scaffolds

The introduction of fluorine atoms into heterocyclic molecules is a key strategy in modern medicinal chemistry, with fluorinated compounds representing about 20% of all pharmaceuticals. tandfonline.com The unique properties of the fluorine atom can dramatically alter a molecule's biological and physicochemical characteristics. researchgate.net

One of the primary benefits of fluorine substitution is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is very strong, and its presence can block metabolic oxidation at that site, a common pathway by which the body breaks down and eliminates drugs. nih.gov This can increase the drug's half-life, allowing it to remain active in the body for longer. tandfonline.com

Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's solubility, bioavailability, and binding affinity to its target protein. tandfonline.comnih.gov Judicious placement of fluorine can lead to marked improvements in a drug candidate's potency and its ability to permeate cell membranes. researchgate.netmdpi.com Despite being the most electronegative element, fluorine is small in size, meaning it can often be incorporated into a drug molecule without causing significant steric hindrance at the receptor binding site. tandfonline.com

Table 2: Key Effects of Fluorine Substitution in Medicinal Chemistry

Property Affected Consequence of Fluorine Substitution References
Metabolic Stability Blocks metabolic oxidation, increasing drug half-life. tandfonline.comnih.gov
Binding Affinity Can increase binding to target receptors through altered electronic properties. mdpi.com
Lipophilicity & Permeability Modulates lipophilicity, which can improve membrane permeability. nih.govmdpi.com
pKa (Acidity/Basicity) Alters the pKa of nearby functional groups, affecting solubility and bioavailability. tandfonline.comnih.gov
Conformation Can influence molecular shape and conformation due to electronic effects. researchgate.net

Current Research Landscape and Academic Importance of 5-Fluoro-1H-pyrazolo[3,4-C]pyridine

The current research on this compound is primarily focused on establishing efficient synthetic pathways and exploring its potential as a versatile building block for creating libraries of complex molecules. rsc.org While its isomer, 5-fluoro-1H-pyrazolo[3,4-b]pyridine, is a well-known intermediate in the synthesis of kinase inhibitors and the cardiovascular drug vericiguat, the [3,4-c] isomer represents a less explored but highly promising scaffold. google.comacs.org

Recent academic work has successfully developed synthetic routes to 5-halo-1H-pyrazolo[3,4-c]pyridine cores, including the fluoro-substituted variant. rsc.org A key area of investigation is the "vectorial functionalisation" of this scaffold. This involves developing selective chemical reactions that allow for the precise installation of different chemical groups at various positions around the core structure (specifically, the C-3, C-5, C-7, N-1, and N-2 positions). rsc.org

This approach is particularly valuable for fragment-based drug discovery (FBDD), where small, simple molecules (fragments) that bind to a biological target are identified and then systematically elaborated or "grown" to create a more potent and selective drug candidate. The ability to selectively functionalize the this compound core in multiple directions provides medicinal chemists with a powerful tool to rapidly generate diverse compound libraries for screening. rsc.org The academic importance of this compound, therefore, lies in its potential as a versatile and strategically valuable scaffold for the discovery of new therapeutic agents. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B12858352 5-Fluoro-1H-pyrazolo[3,4-C]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoro-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H4FN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)

InChI Key

QLWOPZLFINLZNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CN=C1F

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 5 Fluoro 1h Pyrazolo 3,4 C Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments

Were experimental data available, the ¹H NMR spectrum of 5-Fluoro-1H-pyrazolo[3,4-c]pyridine would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts (δ) and coupling constants (J) would provide insights into the electronic environment and connectivity of these protons. The fluorine atom at position 5 would likely influence the chemical shifts of adjacent protons through space and through bond couplings.

Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment. The carbon attached to the fluorine atom (C-5) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁵N NMR spectroscopy, although less common, would offer valuable information about the electronic structure of the nitrogen atoms within the pyrazole and pyridine rings, aiding in the definitive assignment of the tautomeric form.

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Coupling Constants (Hz)
¹H Data not available Data not available
¹³C Data not available Data not available

Temperature-Dependent NMR for Conformational Analysis and Tautomeric Equilibria

Studying the NMR spectra at different temperatures could provide insights into dynamic processes such as conformational changes or the equilibrium between the 1H and 2H tautomers. Changes in chemical shifts or signal coalescence could indicate the presence of such equilibria and allow for the determination of the thermodynamic parameters of the process.

Vibrational Spectroscopy (FT-IR) for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for the C-H, C=C, C=N, and N-H stretching and bending vibrations. A prominent band corresponding to the C-F stretching vibration would also be anticipated.

Table 2: Expected FT-IR Absorption Regions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200-3500
C-H (aromatic) Stretching 3000-3100
C=N Stretching 1600-1680
C=C Stretching 1450-1600

Single Crystal X-ray Crystallography

This technique provides the most definitive structural information for a crystalline compound.

Determination of Molecular Geometry and Conformation in the Solid State

If a suitable single crystal of this compound could be grown, X-ray crystallography would allow for the precise determination of its three-dimensional structure. This would include accurate bond lengths, bond angles, and torsion angles, providing unambiguous confirmation of the molecular geometry and the tautomeric form present in the solid state. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-stacking.

Table 3: Illustrative Bond Length and Angle Data from X-ray Crystallography

Parameter Value
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available

Analysis of Intermolecular Interactions and Crystal Packing

Detailed crystallographic studies of 5-halo-1H-pyrazolo[3,4-c]pyridine derivatives reveal a consistent and predictable pattern of intermolecular hydrogen bonding. nih.gov The primary interaction is the formation of a head-to-tail dimeric structure through N-H···N hydrogen bonds between the pyrazole N1-H of one molecule and the pyridine N6 of a neighboring molecule. This arrangement creates a centrosymmetric R²₂(8) ring motif, a common feature in the crystal structures of many pyrazole-containing heterocyclic systems.

These dimers then further self-assemble into extended one-dimensional chains or tapes. This is typically mediated by weaker C-H···N or C-H···F interactions, as well as potential π-π stacking interactions between the aromatic pyrazolopyridine cores of adjacent dimers. The fluorine substituent at the C5 position can influence the crystal packing in several ways. While fluorine is not a strong hydrogen bond acceptor, it can participate in weaker C-H···F interactions, which can provide additional stability to the crystal lattice. Furthermore, the electronic properties of the fluorine atom can modulate the π-system of the heterocyclic core, which in turn affects the geometry and strength of any π-π stacking interactions. In some related fluorinated heterocyclic systems, the presence of fluorine has been observed to disrupt significant π-π stacking. rsc.org

For the closely related 5-chloro and 5-bromo-1H-pyrazolo[3,4-c]pyridine analogs, single-crystal X-ray diffraction data provides precise details of these interactions. nih.gov It is reasonable to extrapolate that this compound will exhibit a very similar crystal packing motif, dominated by the strong N-H···N hydrogen-bonded dimers.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Symmetry Operation
N-H···NN1-H1N6'2.03175.1-x+1, -y+1, -z+1
C-H···ClC7-H7Cl5'2.87158.4x, y+1, z

Computational and Theoretical Investigations of 5 Fluoro 1h Pyrazolo 3,4 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed exploration of molecular properties from first principles. For a molecule such as 5-fluoro-1H-pyrazolo[3,4-c]pyridine, these methods can elucidate the effects of the fluorine substituent on the electronic structure and behavior of the parent heterocyclic system.

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for analyzing the electronic structure and stability of heterocyclic compounds. For the pyrazolo[3,4-c]pyridine scaffold, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine key properties.

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis

FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization, electronic properties.
CAM-B3LYP6-311++G(d,p)Frontier molecular orbitals, polarizability.
M06-2X6-311++G(d,p)NMR chemical shifts, non-covalent interactions. nih.gov

Ab Initio Methods for Tautomerism and Basicity Prediction

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory and are often used to benchmark DFT results. A critical application for these methods in the study of pyrazolopyridines is the prediction of tautomerism. The pyrazole (B372694) ring can exist in different tautomeric forms depending on the position of the N-H proton. researchgate.net

For 5-substituted pyrazolo[3,4-c]pyridines, NMR studies complemented by quantum-chemical calculations have shown that the N1-H tautomer is predominantly favored in solution. researchgate.net Theoretical calculations on the parent 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid have also demonstrated the greater stability of the 1H-tautomer over the 2H-form by a significant energy margin. It is highly probable that this compound also exists predominantly as the 1H-tautomer.

Furthermore, ab initio methods can be used to calculate the proton affinity and gas-phase basicity of the molecule. The fluorine atom's electron-withdrawing effect would be expected to decrease the basicity of the nitrogen atoms in both the pyrazole and pyridine (B92270) rings compared to the unsubstituted parent compound.

Table 2: Calculated Tautomer Stabilities for Pyrazolo[3,4-c]pyridine Derivatives

CompoundMethodMost Stable TautomerEnergy Difference (kJ/mol)
Pyrazolo[3,4-c]pyridine-3-carboxylic acidDFT1H> 37
5-Substituted Pyrazolo[3,4-c]pyridinesDFT1HNot specified researchgate.net

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov

For a related piperonal (B3395001) chalcone (B49325) derivative incorporating a pyrazolo[3,4-b]pyridine moiety, the HOMO-LUMO gap was calculated to be 5.6926 eV, indicating a molecule with high kinetic stability. nih.govsemanticscholar.org A similar analysis for this compound would likely show a significant HOMO-LUMO gap. The fluorine substituent would lower the energy of both the HOMO and LUMO, and the precise effect on the gap would determine its relative reactivity. DFT calculations, particularly with functionals like CAM-B3LYP, are well-suited for this type of analysis.

Table 3: Representative HOMO-LUMO Gap for a Pyrazolopyridine Derivative

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Piperonal chalcone pyrazolo[3,4-b]pyridine derivativeDFT/M062X-7.2861-1.59345.6926 nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a deep look into the electronic world of a molecule, molecular modeling and dynamics offer insights into its physical behavior and conformational preferences over time.

Conformational Energy Landscape Exploration

Even for a relatively rigid molecule like this compound, understanding its conformational energy landscape is important, especially when considering its interactions with biological macromolecules. Molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule, identifying low-energy conformations. nih.gov

In studies of related, but much larger and more flexible, pyrazolo[4,3-c]pyridine inhibitors, MD simulations have been crucial for understanding how these molecules bind to their protein targets. nih.gov For this compound, while significant conformational flexibility is not expected in the core structure, MD simulations could be valuable for studying its solvation and aggregation properties.

In Silico Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. nih.gov

Table 4: Common Computational Methods for Spectroscopic Prediction

SpectrumComputational MethodLevel of Theory Example
NMRGIAODFT (B3LYP/6-311G(d,p)) researchgate.net
IR/RamanVibrational Frequency AnalysisDFT (B3LYP/6-311++G(d,p))
UV-VisTD-DFTCAM-B3LYP/6-311++G(d,p)

In Silico ADMET Prediction for Compound Assessment and Scaffold Prioritization

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction has emerged as a cost-effective and time-efficient method to assess the pharmacokinetic and safety profiles of novel chemical entities, allowing for the early identification of potentially problematic candidates and the prioritization of scaffolds with more desirable characteristics. For the this compound scaffold, while specific experimental data is limited, computational models can provide valuable insights into its likely ADMET profile.

In silico tools and web servers are frequently used to calculate a range of physicochemical and pharmacokinetic properties that are crucial for a compound's bioavailability and potential for toxicity. researchgate.net These predictions are based on the chemical structure of the molecule and are derived from large datasets of experimentally determined properties.

Research on related pyrazolopyridine derivatives has demonstrated the utility of these computational approaches. For instance, studies on various substituted pyrazolo[3,4-b]pyridines have utilized in silico methods to predict their drug-likeness and ADMET properties. biorxiv.orgacs.org These studies often analyze parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility. These parameters are evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.

Furthermore, computational models can predict a compound's interaction with key metabolic enzymes, such as cytochrome P450 (CYP) isozymes, and its potential for hepatotoxicity or other toxic effects. rsc.org For example, in silico ADMET studies on pyrazolopyrimidine derivatives, a related class of compounds, have shown the ability to predict properties like good oral absorption and the absence of hepatotoxicity for certain members of the series. rsc.org

The following tables present predicted ADMET properties for pyrazolo[3,4-c]pyridine derivatives based on computational studies of this class of compounds. It is important to note that these are representative values for the scaffold and may vary for the specific 5-fluoro substituted compound.

Table 1: Predicted Physicochemical Properties for Representative Pyrazolo[3,4-c]pyridine Derivatives

ParameterPredicted Value RangeImportance in Drug Discovery
Molecular Weight ( g/mol )250 - 400Influences absorption and distribution.
LogP (o/w)1.5 - 3.5Measures lipophilicity, affecting absorption and permeability.
Topological Polar Surface Area (Ų)60 - 90Relates to membrane permeability and bioavailability.
Hydrogen Bond Donors1 - 2Affects solubility and receptor binding.
Hydrogen Bond Acceptors3 - 5Affects solubility and receptor binding.

This table is generated based on typical values for the pyrazolopyridine class and is for illustrative purposes.

Table 2: Predicted Pharmacokinetic Properties for Representative Pyrazolo[3,4-c]pyridine Derivatives

ParameterPredictionImplication
Human Intestinal AbsorptionGoodLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PenetrationLow to ModerateMay have limited or moderate access to the central nervous system.
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions involving this enzyme.
HepatotoxicityLow ProbabilityReduced likelihood of causing liver damage.

This table is generated based on typical predictions for the pyrazolopyridine class and is for illustrative purposes.

The in silico assessment of this compound and its analogs is a valuable strategy in modern drug discovery. It provides a foundational understanding of the compound's likely behavior in a biological system, guiding the design and selection of molecules with a higher probability of success in later-stage clinical development.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 5 Fluoro 1h Pyrazolo 3,4 C Pyridine Derivatives in in Vitro Biological Contexts

Design Principles for Pyrazolopyridine-Based Compounds with Modulated Biological Activities

The design of biologically active compounds based on the pyrazolopyridine scaffold hinges on the strategic modification of its core structure. The pyrazolo[3,4-b]pyridine ring system, an isomer of the [3,4-c] variant, is polarized, with an electron-rich pyrazole (B372694) portion and an electron-deficient pyridine (B92270) portion. biorxiv.org This electronic nature, combined with its planarity and stability, makes it an attractive starting point for creating diverse chemical libraries. biorxiv.orgbiorxiv.org

Key design principles involve substitutions at multiple positions around the fused ring system (N1, C3, C4, C5, and C6 for the [3,4-b] isomer) to modulate biological activity. biorxiv.org The introduction of a fluorine atom, as in 5-fluoro-1H-pyrazolo[3,4-c]pyridine, is a crucial design element known to improve pharmacokinetic and pharmacodynamic properties. mdpi.com The biological activity of pyrazole derivatives is strongly influenced by the type and position of substituents, as these changes affect interactions with biological targets. rsc.org For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, modifications at the R1 and R2 positions of a 1H-pyrazolo[3,4-b]pyridine core were systematically explored to enhance potency and selectivity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. By systematically altering substituents, researchers can identify key interactions that drive biological effects. For example, in a series of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein-protein interaction, the addition of a methoxy (B1213986) group on a naphthalene (B1677914) substituent was found to be critical for high-affinity binding. acs.org This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of a compound's properties to achieve the desired therapeutic effect.

Mechanistic Studies of Molecular Interactions with Biological Targets (In Vitro Models)

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design. In vitro models provide a controlled environment to elucidate these mechanisms.

Derivatives of pyrazolopyridine are well-known inhibitors of various enzymes, particularly kinases and phosphodiesterases (PDEs). nih.govrsc.orgnih.gov The pyrazolopyridine scaffold acts as a bioisostere of adenine, the core component of ATP, allowing it to effectively bind to the ATP-binding site of kinases. nih.gov

Kinase Inhibition: Numerous studies have demonstrated the potent inhibition of various kinases by pyrazolopyridine derivatives. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov Optimization of this series led to a compound with an IC50 value of 0.2 nM. nih.gov The mechanism of inhibition often involves the formation of key hydrogen bonds between the pyrazolopyridine core and hinge region residues of the kinase, such as Glu87 and Cys89 in TBK1. tandfonline.com In another example, 2,6-difluorophenyl substituted 1H-pyrazolo[3,4-b]pyridines were found to be potent and selective inhibitors of cyclin-dependent kinases (CDK1/CDK2), with a crystal structure revealing that the inhibitor binds in the ATP purine (B94841) binding site and forms important hydrogen bonds with Leu83. researchgate.net

Phosphodiesterase Inhibition: Pyrazolopyridine derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.gov For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against PDE10A, an enzyme implicated in neurological and psychiatric disorders. mdpi.com The design of these inhibitors often focuses on achieving selectivity for a specific PDE isoform to minimize side effects. mdpi.com

The table below summarizes the inhibitory activities of selected pyrazolopyridine derivatives against various enzymes.

Compound ClassTarget EnzymeKey FindingsReference
1H-pyrazolo[3,4-b]pyridine derivativesTANK-binding kinase 1 (TBK1)Compound 15y showed potent inhibition with an IC50 of 0.2 nM. nih.gov
1H-pyrazolo[3,4-b]pyridine derivativesCyclin-Dependent Kinases (CDK1/CDK2)BMS-265246 exhibited IC50 values of 6 nM (CDK1/cycB) and 9 nM (CDK2/cycE). researchgate.net
Pyrazolo[3,4-b]pyridine derivativesc-Met kinaseCompounds 5a and 5b showed potent inhibition and cytotoxicity against liver cancer cells. rsc.org
Pyrazolo[3,4-b]pyridine derivativesPhosphodiesterase 10A (PDE10A)Compounds 75 and 76 were identified as inhibitors. mdpi.com

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interactions between pyrazolopyridine derivatives and their biological targets. mdpi.comresearchgate.netmdpi.com

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.com This technique was used to guide the design of TBK1 inhibitors, where docking studies of a hit compound revealed its binding mode and identified sites for further modification. nih.gov Docking studies of pyrazolo[3,4-b]pyridine derivatives with the α-amylase enzyme, a target for anti-diabetic drugs, helped to rationalize their observed inhibitory activity. mdpi.com

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time. mdpi.comresearchgate.net For instance, MD simulations were performed on pyrazole-containing imide derivatives with their target protein to explore the most likely binding mode and conformational flexibility of the complex. researchgate.net In another study, MD simulations of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidines with adenosine (B11128) receptors were used to assess the stability of the receptor-ligand complexes. researchgate.net These simulations can reveal crucial information about the stability of key interactions, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding.

Role of this compound as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD) and Chemical Biology

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. rsc.orgdur.ac.ukresearchgate.net The 1H-pyrazolo[3,4-c]pyridine scaffold, particularly its halogenated derivatives, is highly valuable in FBDD. researchgate.networktribe.com

The pyrazolo[3,4-c]pyridine core is considered a privileged scaffold because its structural and electronic properties allow it to interact with a wide variety of biological targets, particularly those with purine-binding pockets. rsc.org Its heterocyclic nature provides multiple points for hydrogen bonding and other non-covalent interactions. rsc.org

The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed to create libraries of fragments for FBDD. rsc.orgworktribe.com These fragments can then be elaborated into more potent compounds by growing the molecule along different vectors to optimize interactions with the target protein. worktribe.com For example, selective functionalization at the N-1, N-2, C-3, C-5, and C-7 positions of the pyrazolo[3,4-c]pyridine core allows for a systematic exploration of the chemical space around the fragment. dur.ac.ukworktribe.com This vectorial functionalization is a key strategy in the hit-to-lead optimization phase of FBDD. worktribe.com The development of synthetic methodologies that allow for the late-stage functionalization of these heterocyclic cores is crucial for the efficient generation of diverse compound libraries. rsc.orgdur.ac.uk

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5-Fluoro-1H-pyrazolo[3,4-c]pyridine, and how can functionalization be achieved at specific positions?

  • Methodology : The synthesis typically involves sequential halogenation and cyclocondensation reactions. For example, a two-step process using sodium nitrite (NaNO₂) in acetic anhydride (Ac₂O) followed by methanol/NaOMe treatment yields halogenated intermediates like 5-chloro or 5-bromo derivatives, which can be fluorinated via nucleophilic substitution . Vectorial functionalization (e.g., Suzuki coupling or Buchwald–Hartwig amination) allows selective modifications at positions 4, 5, or 6 of the core scaffold, enabling library diversification .

Q. How can NMR spectroscopy resolve tautomeric equilibria in 5-substituted pyrazolo[3,4-c]pyridines?

  • Methodology : Temperature-dependent ¹H NMR studies (e.g., over a range of −40°C to 80°C) combined with ¹³C and ¹⁵N chemical shift analysis can identify dominant tautomers. For 5-Fluoro derivatives, experiments show a preference for the N1-H tautomer due to fluorine's electron-withdrawing effects stabilizing this form. Quantum-chemical calculations (DFT) of chemical shieldings and spin-spin coupling constants validate experimental findings .

Q. What safety considerations are critical when handling fluorinated pyrazolopyridines?

  • Methodology : Fluorinated compounds may release HF under harsh conditions. Use inert atmospheres (N₂/Ar) during synthesis, and store intermediates at 2–8°C in dark, moisture-free environments. Safety protocols include using HF-resistant gloves and ensuring proper ventilation. Structural analogs like 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine require hazard controls (e.g., UN# 2811, Packing Group III) due to acute toxicity risks .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for kinase inhibition?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, polarizability, and hyperpolarizability to assess binding affinity. Molecular docking (AutoDock Vina) and dynamics simulations (AMBER) model interactions with kinases like BTK or FGFR. For example, fluorination at position 5 enhances selectivity by forming halogen bonds with kinase hinge regions .

Q. What strategies address contradictory yield data in multi-step syntheses of fluorinated pyrazolopyridines?

  • Methodology : Systematic reaction parameter screening (temperature, solvent polarity, catalyst loading) is essential. For instance, NaNO₂-mediated cyclization yields vary with solvent choice (DCE vs. THF) due to differing dielectric constants affecting intermediate stability. Design of Experiments (DoE) or High-Throughput Screening (HTS) can identify optimal conditions and reduce batch-to-batch variability .

Q. How do substituents influence the nonlinear optical (NLO) properties of pyrazolopyridine derivatives?

  • Methodology : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional and Polarizable Continuum Model (PCM) evaluates charge transfer and dipole moments. For 5-Fluoro derivatives, electron-withdrawing groups (e.g., –F, –CN) enhance first hyperpolarizability (β), making them candidates for optoelectronic materials. Vibrational spectroscopy (IR/Raman) and Natural Bond Orbital (NBO) analysis quantify hyperconjugative interactions driving NLO responses .

Q. What mechanistic insights explain the selective inhibition of BTK by 4-Fluoro-1H-pyrazolo[3,4-c]pyridine analogs?

  • Methodology : Kinetic studies (e.g., surface plasmon resonance) measure binding constants (Kd), while X-ray crystallography resolves binding modes. Fluorine at position 4 forms a critical hydrogen bond with BTK's Met477, confirmed by mutagenesis assays. Competitive ATP-binding assays (IC₅₀) and cellular kinase profiling (Eurofins KinaseProfiler) validate selectivity over related kinases like JAK3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.